4-Ethyl-3-fluorophenol
Overview
Description
4-Ethyl-3-fluorophenol: is an organofluorine compound with the molecular formula C8H9FO . It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by an ethyl group, and the hydrogen atom in the meta position is replaced by a fluorine atom
Mechanism of Action
Mode of Action
The mode of action of phenolic compounds can vary widely. Some phenols are known to disrupt cell membranes, inhibit enzymes, or chelate metals, among other actions .
Biochemical Pathways
Phenolic compounds can participate in various biochemical reactions. For instance, they can undergo oxidation, reduction, methylation, and glucuronidation, among other transformations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenolic compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The effects of phenolic compounds at the molecular and cellular levels can include changes in cell permeability, enzyme inhibition, and modulation of signal transduction pathways .
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that fluorophenols, such as 4-fluorophenol, can be metabolized via the catechol pathway . This involves aromatic ring cleavage followed by defluorination, with 4-fluorophenol first being catalyzed by phenol hydroxylase to produce fluorocatechol
Cellular Effects
The cellular effects of 4-Ethyl-3-fluorophenol are currently unknown due to the lack of specific studies on this compound. Related compounds such as 4-fluorophenol have been shown to have effects on cellular processes. For instance, Chlorella pyrenoidosa, a species of green algae, has been shown to tolerate exposure to phenol and 4-fluorophenol, with up to 70% bioremoval of these compounds occurring after 240 hours of treatment .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of specific research on this compound. It is known that fluorophenols can interact with various biomolecules. For instance, 4-fluorophenol is first catalyzed by phenol hydroxylase to produce fluorocatechol in the catechol pathway
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related compounds such as 4-fluorophenol have been studied in various settings. For instance, Chlorella pyrenoidosa was able to remove up to 70% of phenol and 4-fluorophenol from a solution after 240 hours of treatment .
Metabolic Pathways
It is known that 4-fluorophenol can be metabolized via the catechol pathway, which involves aromatic ring cleavage followed by defluorination
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct fluorination of 4-ethylphenol using a fluorinating agent such as Selectfluor . This method allows for the selective introduction of a fluorine atom into the aromatic ring .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
4-Ethylphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluorophenol: Lacks the ethyl group, affecting its hydrophobic interactions.
4-Fluorophenol: Lacks the ethyl group, influencing its overall reactivity and applications.
Uniqueness: 4-Ethyl-3-fluorophenol is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
IUPAC Name |
4-ethyl-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXIBUREFLBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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